molecular formula C18H18FN5O2S B12139962 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 842977-01-9

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12139962
CAS No.: 842977-01-9
M. Wt: 387.4 g/mol
InChI Key: MSARKUSWJFQANS-UHFFFAOYSA-N
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Description

Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethoxyphenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with ethoxyphenyl isothiocyanate under controlled conditions. The resulting intermediate is then reacted with 2-fluoroaniline to form the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antimicrobial and anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-[(4-ethoxyphenyl)amino]-
  • Acetamide, 2-[(4-fluorophenyl)amino]-
  • Acetamide, 2-[(4-methoxyphenyl)amino]-

Uniqueness

Compared to similar compounds, Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

842977-01-9

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C18H18FN5O2S/c1-2-26-13-7-5-6-12(10-13)17-22-23-18(24(17)20)27-11-16(25)21-15-9-4-3-8-14(15)19/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

MSARKUSWJFQANS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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